molecular formula C7H13ClO B13201005 3-(Chloromethyl)-2,3-dimethyloxolane

3-(Chloromethyl)-2,3-dimethyloxolane

Cat. No.: B13201005
M. Wt: 148.63 g/mol
InChI Key: HEOLLTSBGBCJCB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,3-dimethyloxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a five-membered oxygen-containing ring with a chloromethyl group and two methyl groups at positions 2 and 3.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-(chloromethyl)-2,3-dimethyloxolane

InChI

InChI=1S/C7H13ClO/c1-6-7(2,5-8)3-4-9-6/h6H,3-5H2,1-2H3

InChI Key

HEOLLTSBGBCJCB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,3-dimethyloxolane typically involves the chloromethylation of 2,3-dimethyloxolane. One common method includes the reaction of 2,3-dimethyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under mild conditions, often at temperatures ranging from 0 to 10°C .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2,3-dimethyloxolane may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,3-dimethyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,3-dimethyloxolane.

    Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Products include methyl-substituted oxolanes.

Scientific Research Applications

3-(Chloromethyl)-2,3-dimethyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,3-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Chloromethyl)-2,3-dimethyloxolane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile Applications
3-(Chloromethyl)-2,3-dimethyloxolane C₆H₁₁ClO ~134.6 (estimated) Oxolane ring with -CH₂Cl, -CH₃ at C2 and C3 Moderate reactivity due to steric hindrance; chloromethyl group enables alkylation Potential intermediate in drug synthesis
2-(2-Chloroethyl)-1,3-dioxolane C₅H₉ClO₂ 136.58 1,3-dioxolane ring (two oxygen atoms) with -CH₂CH₂Cl substituent High polarity; reactive in ring-opening reactions Solvent or precursor in polymer chemistry
Epichlorohydrin C₃H₅ClO 92.52 Three-membered epoxide ring with -CH₂Cl High strain; rapid ring-opening reactions Epoxy resins, cross-linking agent
Chloromethyl 3,3-dimethylbutanoate C₇H₁₁ClO₂ 162.61 Ester group with -CH₂Cl substituent Hydrolysis-prone; SN2 reactions at -CH₂Cl Alkylating agent in ester synthesis
3-Chlorocyclohexene C₆H₉Cl 116.59 Chlorinated cyclohexene (unsaturated ring) Addition reactions at double bond Intermediate in organic synthesis

Key Differences in Reactivity and Stability

  • Ring Strain and Reactivity: Epichlorohydrin’s three-membered epoxide ring is highly strained, making it reactive in nucleophilic ring-opening (e.g., with amines or alcohols) . In contrast, 3-(Chloromethyl)-2,3-dimethyloxolane’s five-membered oxolane ring is less strained, favoring slower, controlled reactions. 2-(2-Chloroethyl)-1,3-dioxolane’s dual oxygen atoms increase polarity, enhancing solubility in polar solvents compared to the mono-oxygen oxolane derivative .
  • Steric Effects :

    • The dimethyl groups in 3-(Chloromethyl)-2,3-dimethyloxolane hinder nucleophilic attack at the chloromethyl site, reducing reactivity compared to less hindered analogs like epichlorohydrin .
  • Functional Group Influence: Chloromethyl esters (e.g., Chloromethyl 3,3-dimethylbutanoate) undergo hydrolysis more readily than ether-linked chloromethyl compounds due to the electron-withdrawing ester group .

Biological Activity

3-(Chloromethyl)-2,3-dimethyloxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and data tables.

Chemical Structure and Properties

3-(Chloromethyl)-2,3-dimethyloxolane is characterized by its oxolane (tetrahydrofuran) ring structure with chloromethyl and dimethyl substituents. Its molecular formula is C₇H₁₃ClO, and it has a molecular weight of approximately 146.63 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Chloromethyl)-2,3-dimethyloxolane exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Compound MIC (µg/mL) Target Bacteria
3-(Chloromethyl)-2,3-dimethyloxolane62.5E. coli
78.12S. aureus

This table summarizes minimum inhibitory concentration (MIC) values for the compound against selected bacteria, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 3-(Chloromethyl)-2,3-dimethyloxolane has been investigated in various in vitro studies. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells.

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound may possess cytotoxic effects against certain cancer types, warranting further investigation into its mechanisms of action.

Case Studies

  • Antibacterial Effects : A study evaluated the antibacterial activity of various chlorinated compounds, including derivatives of 3-(Chloromethyl)-2,3-dimethyloxolane. The results indicated strong activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting the compound's potential in treating resistant infections.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that 3-(Chloromethyl)-2,3-dimethyloxolane led to significant decreases in cell viability, suggesting it could be developed into a therapeutic agent for cancer treatment.

The biological activity of 3-(Chloromethyl)-2,3-dimethyloxolane is hypothesized to involve:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The chloromethyl group may interact with active sites on enzymes critical for bacterial growth and cancer cell proliferation.

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